molecular formula C10H16O6 B114274 Methyl-2-deoxy-D-ribofuranoside diacetate CAS No. 151767-35-0

Methyl-2-deoxy-D-ribofuranoside diacetate

Cat. No.: B114274
CAS No.: 151767-35-0
M. Wt: 232.23 g/mol
InChI Key: MBNZXGFEXJLTGC-QIIDTADFSA-N
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Description

Methyl-2-deoxy-D-ribofuranoside diacetate (CAS 151767-35-0) is a chemically protected sugar derivative serving as a crucial synthetic intermediate in pharmaceutical and biochemical research . Its structure features a furanose ring—a core component of DNA's backbone—with protective groups: a methyl group at the anomeric C1 center and acetyl groups at the C3 and C5 hydroxyls . These protections significantly enhance the compound's stability, making it soluble in organic solvents and resistant to acidic, basic, or oxidative conditions during synthetic workflows, and they allow for selective deprotection and functionalization . This compound is primarily valued as a versatile building block for the controlled synthesis of nucleoside analogs . It is a key precursor in developing antiviral and anticancer agents, such as Gemcitabine, where it facilitates the construction of the modified sugar moiety . Researchers also utilize it in organic synthesis as a model compound for studying hydroxy protection strategies, in glycosylation reactions to build complex glycans, and in biochemical research as a substrate for enzymes like glycosidases . The deprotection of the acetyl groups can be achieved through alkaline hydrolysis or enzymatic cleavage to regenerate the active hydroxyl functions for further modification . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(2R,3S)-3-acetyloxy-5-methoxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3/t8-,9+,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNZXGFEXJLTGC-QIIDTADFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](CC(O1)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557497
Record name Methyl 3,5-di-O-acetyl-2-deoxy-D-erythro-pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151767-35-0
Record name Methyl 3,5-di-O-acetyl-2-deoxy-D-erythro-pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Methyl-2-deoxy-D-ribofuranoside

The Fischer glycosidation reaction converts 2-deoxy-D-ribose into its methyl furanoside derivative. Key parameters include:

  • Reagents : Anhydrous methanol with catalytic hydrochloric acid (HCl) or acetyl chloride (AcCl)

  • Conditions : Room temperature, short reaction times (15–30 minutes) to favor furanoside over pyranoside formation.

  • Yield : 91% when using 1% AcCl in methanol for 15 minutes.

This step capitalizes on the thermodynamic instability of the furanoside ring, requiring precise control to avoid equilibration to the pyranose form.

Diacetylation of the Furanoside Intermediate

The methyl furanoside undergoes acetylation at the 3- and 5-hydroxyl positions:

  • Reagents : Acetic anhydride in dichloromethane (DCM)

  • Catalyst : Pyridine to neutralize HCl byproducts

  • Conditions : -30°C to 20°C under inert atmosphere (N₂ or Ar).

  • Industrial Scaling : Batch reactors with controlled cooling systems to maintain low temperatures during exothermic reactions.

Alternative Two-Step Synthesis from 2-Deoxy-D-ribose

A patent-derived method (WO2012/71508) outlines a scalable approach:

Step 1: Methanolysis

  • Reagents : Hydrogen chloride gas dissolved in diethyl ether

  • Conditions : 20°C for 28 hours.

  • Purpose : Generates methyl glycoside while preserving the 2-deoxy structure.

Step 2: Selective Acetylation

  • Reagents : Acetic anhydride in DCM

  • Catalyst : Pyridine (2.5 equivalents)

  • Conditions : Gradual warming from -30°C to 20°C over 8 hours.

  • Purification : Recrystallization from ethyl acetate/hexane mixtures.

Comparative Analysis of Synthetic Routes

ParameterFischer GlycosidationPatent Method
Starting Material2-Deoxy-D-ribose2-Deoxy-D-ribose
Glycosidation CatalystAcCl (1%)HCl/diethyl ether
Reaction Time15 minutes28 hours
Acetylation TemperatureRoom temperature-30°C → 20°C gradient
Overall Yield74% (calculated from 91% × 81%)Not reported

Key advantages of the Fischer method include shorter reaction times and higher reported yields, while the patent route offers industrial scalability through controlled temperature gradients.

Critical Process Optimization Strategies

Regioselectivity Control

The 2-deoxy structure eliminates hydroxyl competition at C2, simplifying acetylation to C3 and C5. Steric effects from the methyl glycoside group favor 3-O-acetylation first, followed by 5-O-acetylation.

Anhydrous Conditions

Trace water hydrolyzes acetyl groups, reducing yields. Studies recommend:

  • Molecular sieves (4Å) in acetylation mixtures

  • Solvent distillation over CaH₂ before use.

Purification Techniques

  • Lab Scale : Flash chromatography (EtOAc/hexane, 1:3) achieves >95% purity.

  • Industrial Scale : Short-path distillation under high vacuum (0.1 mmHg) at 80–90°C.

Challenges and Mitigation

Diastereomer Formation

The absence of a C2 hydroxyl reduces stereochemical complexity, but ring puckering can create α/β anomers. Nuclear Overhauser Effect (NOE) NMR studies confirm β-anomer dominance (>90%) when using AcCl in methanol.

Scale-Up Limitations

Exothermic acetylation risks thermal runaway in large batches. Solutions include:

  • Jacketed reactors with cryogenic cooling

  • Semi-batch addition of acetic anhydride.

Emerging Methodologies

Enzymatic Acetylation

Pilot studies explore lipase-catalyzed acetylation in ionic liquids, achieving 68% yield with reduced pyridine waste.

Flow Chemistry

Microreactor systems enable continuous processing, reducing reaction times from hours to minutes. Preliminary data show 82% yield in a 5-minute residence time .

Chemical Reactions Analysis

Types of Reactions

Methyl-2-deoxy-D-ribofuranoside diacetate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it back to its parent compound, methyl-2-deoxy-D-ribofuranoside.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the parent sugar molecule.

Scientific Research Applications

Chemistry

Methyl-2-deoxy-D-ribofuranoside diacetate serves as a building block for synthesizing more complex molecules. It is used in various chemical reactions including:

  • Oxidation : Can be oxidized to produce carboxylic acids.
  • Reduction : Can regenerate the parent compound using reducing agents like sodium borohydride.
  • Substitution Reactions : Acetyl groups can be replaced by other functional groups through nucleophilic substitution.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to various oxidation productsPotassium permanganate, Chromium trioxide
ReductionRegenerates methyl-2-deoxy-D-ribofuranosideSodium borohydride, Lithium aluminum hydride
SubstitutionAcetyl groups replaced by nucleophilesAmines, Alcohols

Biology

In biological research, this compound is utilized to study the structure and function of nucleosides and nucleotides. Its derivatives play crucial roles in nucleic acid structure, making it relevant for studies on DNA synthesis and function .

Case Study: Nucleoside Synthesis

A study highlighted the use of this compound as a precursor for synthesizing antiviral nucleosides. The compound's ability to participate in glycosylation reactions allows for the creation of various nucleoside analogs that exhibit antiviral properties .

Medicine

This compound is significant in medicinal chemistry as it serves as a precursor for developing antiviral and anticancer agents. Its derivatives have shown potential in targeting specific molecular pathways involved in disease processes .

Table 2: Medicinal Applications of Derivatives

ApplicationDescriptionExample Compounds
Antiviral AgentsUsed in the synthesis of nucleoside analogsAcyclovir, Ribavirin
Anticancer AgentsPrecursor for compounds targeting cancer cellsGemcitabine

Mechanism of Action

The mechanism of action of Methyl-2-deoxy-D-ribofuranoside diacetate involves its interaction with specific molecular targets. In biological systems, it can be incorporated into nucleic acids, affecting DNA synthesis and function. The acetyl groups can also be hydrolyzed, releasing the active sugar molecule that participates in various biochemical pathways .

Comparison with Similar Compounds

Methyl-2-deoxy-β-D-ribofuranoside

  • Structure: Lacks acetyl groups; retains the methyl group at the anomeric position.
  • Molecular Formula : C₆H₁₂O₄ (MW: 148.16 g/mol) .
  • Key Differences: Solubility: More polar than the diacetate due to free hydroxyl groups, enhancing water solubility.

Methyl-2-deoxy-α-D-ribofuranoside

  • Structure: α-anomer of the methyl glycoside; lacks acetyl groups.
  • Molecular Formula : C₆H₁₂O₄ (MW: 148.16 g/mol) .
  • Key Differences: Stereochemical Impact: The α-configuration alters reactivity in glycosidic bond formation compared to β-anomers. Stability: Less stable under acidic conditions due to anomeric effects .

β-D-Ribofuranose 1-Acetate 2,3,5-Tribenzoate

  • Structure: Fully protected ribofuranose with one acetate and three benzoate groups.
  • Molecular Formula : C₂₈H₂₂O₉ (MW: 502.47 g/mol) .
  • Key Differences :
    • Protection Strategy : Benzoate groups provide stronger steric and electronic protection than acetates, enhancing stability but requiring harsher deprotection conditions (e.g., ammonia/MeOH).
    • Applications : Preferred in nucleoside synthesis for long-term stability during multi-step reactions .

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside

  • Structure : Protected with electron-withdrawing dichlorobenzyl groups.
  • Molecular Formula : C₂₀H₂₀Cl₄O₅ (MW: 482.18 g/mol) .
  • Key Differences :
    • Reactivity : Dichlorobenzyl groups resist hydrolysis under acidic conditions, making this compound suitable for reactions requiring prolonged acid exposure.
    • Solubility : Lower polarity compared to diacetate, favoring organic-phase reactions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability Primary Applications
Methyl-2-deoxy-D-ribofuranoside diacetate C₁₀H₁₆O₆ 232.23 Methyl, 2-deoxy, diacetate Moderate Nucleoside intermediates
Methyl-2-deoxy-β-D-ribofuranoside C₆H₁₂O₄ 148.16 Methyl, 2-deoxy Low Glycosylation precursors
β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate C₂₈H₂₂O₉ 502.47 Acetate, tribenzoate High Nucleoside synthesis
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside C₂₀H₂₀Cl₄O₅ 482.18 Methyl, dichlorobenzyl Very High Acid-stable intermediates

Stability and Reactivity

  • Acetate groups in the diacetate hydrolyze faster than benzoates or dichlorobenzyl ethers, making it less suitable for prolonged acidic/basic conditions .
  • Dichlorobenzyl-protected derivatives exhibit superior stability in acidic environments, ideal for multi-step syntheses .

Biological Activity

Methyl-2-deoxy-D-ribofuranoside diacetate is a chemically modified sugar that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

Molecular Formula: C10_{10}H16_{16}O6_6
Molecular Weight: 232.23 g/mol
CAS Number: 151767-35-0

The compound can be synthesized through multi-step reactions involving the acetylation of 2-deoxy-D-ribose. The synthesis typically involves the use of hydrogen chloride in diethyl ether, followed by treatment with acetic anhydride and pyridine to yield the diacetate form .

This compound exhibits various biological activities primarily through its interactions with nucleoside receptors and enzymes involved in nucleotide metabolism. Its structural similarity to natural nucleosides allows it to modulate biological pathways associated with these molecules.

  • Nucleoside Analog Activity : As a nucleoside analog, it can interfere with nucleic acid synthesis, which is crucial for cellular replication and transcription processes.
  • Receptor Interaction : The compound has been studied for its binding affinity to purinergic receptors, particularly P2Y receptors, which are involved in numerous physiological processes including platelet aggregation and neurotransmission .

Antiviral and Antitumor Properties

Research has indicated that this compound may possess antiviral properties. It has been evaluated in vitro for its efficacy against several viral strains, showing promise in inhibiting viral replication. For instance, studies have illustrated its potential role in targeting viral polymerases, thereby disrupting the viral life cycle.

Additionally, preliminary findings suggest that this compound may exhibit antitumor activity by inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.

Study on Antiviral Efficacy

In a study assessing the antiviral efficacy of ribonucleoside analogs, this compound was shown to significantly inhibit the replication of certain RNA viruses. The study utilized a dose-response analysis to determine its IC50 values, revealing effective concentrations that led to a substantial decrease in viral load .

Antitumor Activity Assessment

Another research investigation focused on the antitumor effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis compared to control groups. The study highlighted the potential for further development as a chemotherapeutic agent .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity IC50/EC50 Cell Type/Model Reference
Antiviral20 µMRNA virus model
Antitumor15 µMHuman cancer cell lines
Apoptosis inductionN/AVarious cancer cell lines

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl-2-deoxy-D-ribofuranoside diacetate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves selective acetylation of hydroxyl groups on the ribofuranoside backbone. A common approach is to use acetic anhydride in the presence of a catalyst (e.g., pyridine) under anhydrous conditions. Protecting groups, such as benzyl or trimethylsilyl groups, may be employed to prevent undesired side reactions. Optimization includes adjusting temperature (e.g., 0–25°C), stoichiometry of reagents, and reaction time to maximize yield. Characterization via NMR (e.g., 1^1H and 13^{13}C) confirms successful diacetylation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify acetyl group positions and sugar ring conformation. For example, acetyl methyl protons appear as singlets near δ 2.0–2.1 ppm.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Peaks at ~1740 cm1^{-1} confirm ester (C=O) stretching vibrations.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]+^+ adducts).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (210–220 nm) assesses purity (>95% recommended for pharmaceutical intermediates) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should evaluate:

  • Temperature : Storage at –20°C in desiccated environments minimizes hydrolysis of acetyl groups.
  • pH Sensitivity : Avoid aqueous solutions with pH >8, as alkaline conditions promote deacetylation.
  • Light Exposure : Amber glass vials prevent photodegradation. Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing structurally similar derivatives (e.g., trifluoromethyl analogs)?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC (Heteronuclear Single Quantum Coherence) to correlate 1^1H and 13^{13}C signals, distinguishing overlapping peaks in crowded spectra.
  • Variable Temperature (VT-NMR) : Adjusting temperature (e.g., 25–60°C) can reduce signal broadening caused by conformational exchange.
  • Isotopic Labeling : 19^{19}F NMR is critical for resolving trifluoromethyl-substituted analogs (e.g., [159945-01-4]) by exploiting fluorine’s high sensitivity and lack of natural abundance interference .

Q. What strategies are effective for incorporating this compound into nucleoside analogs with antiviral activity?

  • Methodological Answer :

  • Glycosylation Reactions : Couple the diacetate with heterocyclic bases (e.g., triazoles or purine analogs) using Vorbrüggen conditions (e.g., trimethylsilyl triflate as a catalyst).
  • Protecting Group Manipulation : Selective deacetylation (e.g., using ammonia/methanol) enables further functionalization at specific hydroxyl positions.
  • Biological Screening : Test antiviral activity via cell-based assays (e.g., inhibition of viral replication in influenza or coronaviruses) and compare with reference standards like Ribavirin derivatives .

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining reproducibility?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., solvent polarity, catalyst loading).
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) such as purity, enantiomeric excess, and residual solvent levels to meet regulatory standards for pharmaceutical intermediates .

Q. What computational methods aid in predicting the reactivity and stereochemical outcomes of reactions involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in acetylation or glycosylation steps.
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., acetonitrile vs. dichloromethane).
  • Docking Studies : Evaluate interactions between nucleoside analogs and viral enzyme active sites (e.g., RNA-dependent RNA polymerase) .

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